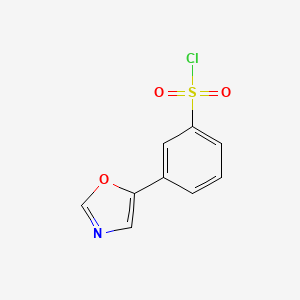

3-Oxazol-5-yl-benzenesulfonyl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(1,3-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZBCBJNRFKVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383227 | |

| Record name | 3-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-75-1 | |

| Record name | 3-(5-Oxazolyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxazol-5-yl-benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of 3 Oxazol 5 Yl Benzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in 3-Oxazol-5-yl-benzenesulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This renders it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. These reactions form the cornerstone of the synthetic utility of this compound.

Formation of Sulfonamides: Scope and Mechanistic Investigations

The reaction of this compound with primary and secondary amines is a fundamental transformation that yields the corresponding sulfonamides. This reaction is of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrogen chloride that is formed.

This compound readily reacts with a diverse array of primary and secondary amines to afford N-substituted sulfonamides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the HCl produced. nih.gov The scope of the amine component can be broad, encompassing aliphatic, aromatic, and heterocyclic amines.

For instance, the reaction with a primary amine like aniline (B41778) would yield N-phenyl-3-(oxazol-5-yl)benzenesulfonamide. Similarly, a secondary amine such as morpholine (B109124) would produce 4-((3-(oxazol-5-yl)phenyl)sulfonyl)morpholine. These reactions are generally high-yielding and proceed under mild conditions. nih.gov

Table 1: Representative Examples of Sulfonamide Formation from this compound This table presents hypothetical data based on the general reactivity of arylsulfonyl chlorides.

| Amine | Product | Base | Solvent | Yield (%) |

| Aniline | N-phenyl-3-(oxazol-5-yl)benzenesulfonamide | Pyridine | Dichloromethane | 92 |

| Benzylamine | N-benzyl-3-(oxazol-5-yl)benzenesulfonamide | Triethylamine | Tetrahydrofuran | 88 |

| Morpholine | 4-((3-(oxazol-5-yl)phenyl)sulfonyl)morpholine | Pyridine | Dichloromethane | 95 |

| Piperidine | 1-((3-(oxazol-5-yl)phenyl)sulfonyl)piperidine | Triethylamine | Acetonitrile (B52724) | 90 |

The yield and selectivity of sulfonamide formation are influenced by both steric and electronic factors pertaining to the amine nucleophile.

Steric Hindrance: Amines with significant steric bulk around the nitrogen atom may exhibit reduced reaction rates. For example, the reaction with diisopropylamine (B44863) would be expected to be slower than with diethylamine (B46881) due to the increased steric hindrance impeding the approach of the nucleophile to the sulfonyl center.

Electronic Effects: The nucleophilicity of the amine plays a crucial role. Electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction, generally leading to higher yields. Conversely, electron-withdrawing groups will decrease the amine's nucleophilicity, slowing down the reaction and potentially leading to lower yields, especially with less reactive sulfonyl chlorides. The oxazole (B20620) ring in this compound is considered to be a mildly electron-withdrawing group, which can slightly enhance the electrophilicity of the sulfonyl sulfur, thereby promoting the reaction with a wide range of amines.

Synthesis of Sulfonate Esters: Conditions and Applications

In addition to amines, alcohols can also act as nucleophiles, reacting with this compound to form sulfonate esters. This reaction is typically carried out in the presence of a base, such as pyridine, which not only neutralizes the HCl by-product but also activates the sulfonyl chloride.

The general reaction involves the attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, followed by the departure of the chloride ion. The resulting sulfonate esters are valuable compounds in their own right, often used as protecting groups for alcohols or as leaving groups in nucleophilic substitution reactions.

Table 2: Synthesis of Sulfonate Esters from this compound This table presents hypothetical data based on the general reactivity of arylsulfonyl chlorides.

| Alcohol | Product | Base | Solvent | Yield (%) |

| Methanol | Methyl 3-(oxazol-5-yl)benzenesulfonate | Pyridine | Dichloromethane | 85 |

| Ethanol | Ethyl 3-(oxazol-5-yl)benzenesulfonate | Pyridine | Dichloromethane | 82 |

| Phenol | Phenyl 3-(oxazol-5-yl)benzenesulfonate | Pyridine | Dichloromethane | 78 |

Generation of Sulfinamides and Sulfonimidamides

More complex transformations of this compound can lead to the formation of sulfinamides and sulfonimidamides.

Sulfinamides can be synthesized from sulfonyl chlorides through a one-pot reductive amination process. This typically involves the in situ reduction of the sulfonyl chloride in the presence of an amine. nih.gov For example, using a reducing agent like triphenylphosphine (B44618) in the presence of an amine can yield the corresponding sulfinamide. nih.gov

Sulfonimidamides are another class of sulfur-containing compounds that can be accessed from sulfonyl chlorides, although the synthesis is more intricate. A one-pot procedure for the preparation of sulfonimidamides from sulfonyl chlorides has been developed, which involves the sequential formation of sulfinamide and sulfonimidoyl chloride intermediates before the final reaction with an amine. thieme-connect.comthieme-connect.de This multi-step, one-pot process provides a route to these structurally interesting and potentially biologically active molecules. thieme-connect.comthieme-connect.de

Redox Chemistry of the Sulfonyl Chloride Functional Group

The sulfonyl chloride functional group in this compound can undergo redox reactions, primarily reduction. The sulfur atom is in its highest oxidation state (+6) and can be reduced to lower oxidation states.

Reduction of arylsulfonyl chlorides can lead to a variety of products depending on the reducing agent and reaction conditions. For example, strong reducing agents can reduce the sulfonyl chloride to the corresponding thiol. Milder reducing conditions can lead to the formation of sulfinic acids or disulfides. The controlled reduction of the sulfonyl chloride group in the presence of other reducible functionalities within a molecule can be a synthetic challenge.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

While the functional groups present in this compound—a sulfonyl chloride and an oxazole ring attached to a benzene (B151609) ring—suggest a range of predictable reactivities, a thorough article based on documented experimental results for this specific molecule cannot be constructed. General reactivity profiles for arylsulfonyl chlorides are well-established, but applying these generalities directly to this compound without specific experimental validation would be speculative.

The user's request for scientifically accurate content and detailed research findings for each specified subsection cannot be met due to this lack of specific data. The required sections and subsections are:

Reactions with Unsaturated Hydrocarbons (Alkenes, Alkynes, Arenes):There is no specific information on the reactions of this compound with these unsaturated systems.

Stereochemical and Regiochemical Considerations in Reactions

The chemical transformations of this compound are governed by the interplay of the reactive sulfonyl chloride group and the electronic influence of the oxazole ring. These factors are crucial in determining the stereochemical outcome and the regioselectivity of its reactions.

The oxazole ring, positioned at the meta-position of the benzenesulfonyl chloride, significantly influences the reactivity of the molecule. Oxazoles are heterocyclic aromatic compounds that are generally considered to be electron-withdrawing in nature due to the electronegativity of the nitrogen and oxygen atoms within the ring. This electron-withdrawing effect impacts the reaction selectivity in several ways.

Regioselectivity of Electrophilic Aromatic Substitution: The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the sulfonyl chloride (-SO₂Cl) and the oxazol-5-yl group. Both of these are meta-directing groups. Therefore, any further electrophilic substitution on the benzene ring would be expected to occur at the positions meta to both existing substituents, which are the C4 and C6 positions. However, due to the significant deactivation of the ring, such reactions would likely require harsh conditions.

Reactivity of the Sulfonyl Chloride Group: The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the compound more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. wikipedia.orgfiveable.me This increased reactivity is a key consideration in its transformational chemistry, particularly in reactions with nucleophiles like amines, alcohols, and phenols to form sulfonamides and sulfonate esters, respectively. wikipedia.org

Reactions involving the Oxazole Ring: The oxazole ring itself can participate in chemical reactions. Electrophilic substitution on the oxazole ring is generally difficult but, when it occurs, it is known to favor the C5 position. pharmaguideline.comsemanticscholar.org However, in this specific molecule, the C5 position is already substituted with the benzenesulfonyl chloride moiety. Nucleophilic substitution on the oxazole ring is rare but tends to occur at the C2 position, especially if a good leaving group is present. pharmaguideline.comsemanticscholar.org The oxazole ring can also undergo cycloaddition reactions, acting as a diene in Diels-Alder reactions, which can be a route to synthesizing pyridine derivatives. pharmaguideline.comwikipedia.org

The kinetics and thermodynamics of reactions involving this compound are profoundly influenced by the electronic effects of the oxazol-5-yl substituent. These effects can be quantitatively assessed using principles like the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. wikipedia.org

Kinetic Effects: The rate of reaction of the sulfonyl chloride group with nucleophiles is expected to be accelerated by the electron-withdrawing oxazole substituent. Hammett plots for the reactions of substituted benzenesulfonyl chlorides with various nucleophiles consistently show a positive ρ (rho) value, indicating that electron-withdrawing groups increase the reaction rate. rsc.orglookchem.comrsc.orgnih.gov This is because these groups stabilize the developing negative charge in the transition state of the nucleophilic attack on the sulfur atom. The oxazole group, being electron-withdrawing, would contribute to a faster rate of reaction for sulfonamide and sulfonate ester formation.

| Substituent (at meta-position) | Hammett Constant (σ_m) | Effect on Reaction Rate (vs. H) |

| -OCH₃ | +0.12 | Slower |

| -CH₃ | -0.07 | Faster |

| -H | 0.00 | Reference |

| -Cl | +0.37 | Faster |

| -CN | +0.56 | Much Faster |

| -NO₂ | +0.71 | Much Faster |

| -Oxazol-5-yl (expected) | Positive | Faster |

Thermodynamic Effects: From a thermodynamic standpoint, the electron-withdrawing oxazole group is expected to increase the stability of the resulting sulfonamide or sulfonate ester products relative to the reactants. This would make the reactions more exergonic (i.e., having a more negative Gibbs free energy change, ΔG) compared to reactions with unsubstituted benzenesulfonyl chloride. The increased stability arises from the delocalization of electron density from the sulfonamide or sulfonate linkage into the electron-deficient aromatic system.

Stereochemical Considerations: In reactions where this compound reacts with a chiral nucleophile, such as a chiral alcohol or amine, the reaction at the sulfonyl group itself does not typically create a new stereocenter at the sulfur atom under standard conditions. When forming sulfonate esters from chiral alcohols, the reaction proceeds with retention of configuration at the chiral carbon of the alcohol. This is because the C-O bond of the alcohol is not broken during the reaction; rather, the O-H bond is cleaved. youtube.com This makes sulfonyl chlorides valuable reagents for activating alcohols for subsequent nucleophilic substitution reactions where stereochemical control is desired.

Computational and Theoretical Investigations of 3 Oxazol 5 Yl Benzenesulfonyl Chloride and Analogous Systems

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods allow for the detailed exploration of reaction mechanisms, providing a quantitative picture of energy landscapes and the electronic changes that occur during chemical transformations.

Density Functional Theory (DFT) has emerged as a principal tool for investigating the mechanisms of reactions involving aryl sulfonyl chlorides and heterocyclic systems. For analogous systems, DFT calculations have been employed to elucidate the pathways of reactions such as cycloadditions and nucleophilic substitutions.

For instance, studies on the reaction of benzenesulfonyl azides with oxabicyclic alkenes have shown that a [3+2] cycloaddition pathway is kinetically favored over a mechanism involving an initial dinitrogen cleavage to form a nitrene intermediate. beilstein-archives.org DFT calculations at the M06-2X/6-311G+(d,p) level revealed that the activation barrier for the initial cycloaddition is significantly lower than that for nitrogen extrusion from the azide (B81097). beilstein-archives.org Specifically, the cycloaddition transition states were found to be 17.3 kcal/mol (endo) and 10.2 kcal/mol (exo), whereas the initial dinitrogen cleavage from benzenesulfonyl azide required surmounting a much higher barrier of 38.9 kcal/mol. beilstein-archives.org

These findings suggest that a reaction involving the 3-oxazol-5-yl-benzenesulfonyl chloride moiety would likely proceed through a stepwise mechanism where the integrity of the sulfonyl chloride group is maintained during the initial phases of the reaction, rather than undergoing premature fragmentation.

Table 1: Calculated Activation Barriers for Reaction Pathways of Benzenesulfonyl Azide with an Oxabicyclic Alkene

| Reaction Pathway | Transition State | Activation Barrier (kcal/mol) |

|---|---|---|

| [3+2] Cycloaddition (Endo) | TS1_Endo | 17.3 |

| [3+2] Cycloaddition (Exo) | TS1_Exo | 10.2 |

| Initial N₂ Extrusion | TS3 | 38.9 |

| N₂ Extrusion from Endo Triazoline | - | 32.3 |

| N₂ Extrusion from Exo Triazoline | - | 38.6 |

Data sourced from DFT M06-2X/6-311G+(d,p) level calculations. beilstein-archives.org

The reduction of aryl sulfonyl chlorides is a key transformation, yielding valuable sulfur-containing compounds. Theoretical studies can illuminate the electron transfer processes governing these reductions. While specific studies on this compound are not available, investigations into related arene sulfonyl fluorides and succinimides provide valuable mechanistic insights.

Electrochemical studies coupled with theoretical calculations on arene sulfonyl derivatives show that reduction often proceeds via a stepwise electron transfer mechanism. bac-lac.gc.ca The initial step involves the formation of a radical anion, which may then undergo bond cleavage. The location of the Lowest Unoccupied Molecular Orbital (LUMO) in the parent molecule is a key determinant of the reduction pathway. bac-lac.gc.ca For many aryl sulfonyl compounds, the LUMO is localized on the aromatic or another reducible moiety, rather than the S-Cl or S-F bond, influencing the initial site of electron acceptance. bac-lac.gc.ca

For example, in the reduction of aryl sulfonyl phthalimides, a two-electron process leads to the cleavage of the S-N bond, producing a sulfinate anion and a phthalimidyl anion. bac-lac.gc.ca This is rationalized by theoretical calculations showing that the initial electron transfer forms a radical anion, which subsequently fragments. bac-lac.gc.ca A similar stepwise mechanism is anticipated for the reduction of this compound, where the oxazole (B20620) or benzene (B151609) ring could play a role in accepting the initial electron.

The solvolysis of benzenesulfonyl chlorides, particularly hydrolysis, has been a subject of detailed kinetic and mechanistic investigation, providing a model for understanding the reactivity of this compound. These reactions are generally considered to proceed via a bimolecular nucleophilic substitution (SN2) pathway at the sulfur atom. nih.govresearchgate.net

Kinetic studies on a series of para-substituted benzenesulfonyl chlorides in water have allowed for the determination of pseudothermodynamic parameters of activation. cdnsciencepub.com The data show that electron-withdrawing substituents lead to higher enthalpies of activation (ΔH) and less negative entropies of activation (ΔS). nih.gov This is consistent with an SN2 mechanism involving a trigonal bipyramidal transition state. nih.govcdnsciencepub.com

Table 2: Thermodynamic and Activation Parameters for the Hydrolysis of 4-X-benzenesulfonyl Chlorides in Water

| Substituent (X) | ΔH* (kcal/mol) | -ΔS* (cal/mol·K) | ΔG* (kcal/mol at 25°C) |

|---|---|---|---|

| MeO | 16.0 | 18.0 | 21.4 |

| Me | 17.5 | 13.5 | 21.5 |

| H | 16.4 | 16.9 | 21.4 |

| Br | 17.7 | 12.3 | 21.4 |

| NO₂ | 18.8 | 9.0 | 21.5 |

Data adapted from studies on the solvolysis of benzenesulfonyl chlorides. nih.gov

The kinetic solvent isotope effect (KSIE), k(H₂O)/k(D₂O), for these reactions is typically greater than 1, with values around 1.5 to 1.8, which supports a bimolecular mechanism, often with general-base catalysis from a second solvent molecule. koreascience.krmdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a dynamic perspective on molecular behavior, enabling the study of complex processes like ligand-protein binding and conformational flexibility, which are crucial for applications in drug design and materials science.

Derivatives of both oxazole and benzenesulfonamide (B165840) are prevalent scaffolds in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org This method is invaluable for understanding how molecules like this compound, or more commonly its sulfonamide derivatives, might interact with biological targets such as enzymes.

For example, docking studies of benzenesulfonamide derivatives containing a 1,2,3-triazole moiety against human carbonic anhydrase (hCA) I and II have identified key binding interactions. nih.gov These studies reveal that the sulfonamide group typically coordinates to the zinc ion in the active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, dictating the compound's inhibitory potency and selectivity. nih.gov

Similarly, docking studies on novel benzenesulfonamide derivatives have shown strong binding affinities to cancer-related protein targets, with calculated binding energies indicating stable complex formation. longdom.orgbohrium.com The interactions typically involve hydrogen bonding from the sulfonamide N-H group and various hydrophobic and electrostatic interactions from the aromatic rings. bohrium.com

Table 3: Example Docking Scores of Analogous Sulfonamide Compounds with Enzyme Targets

| Compound Class | Target Enzyme | Best Docking Score (kcal/mol) |

|---|---|---|

| Benzenesulfonamide-thiosemicarbazones | Breast Carcinoma (MCF-7) Receptor | -10.48 |

| Benzenesulfonamide-1,2,3-triazoles | Carbonic Anhydrase I | -5.13 |

| Benzenesulfonamide-1,2,3-triazoles | Carbonic Anhydrase II | -5.32 |

Scores are indicative of binding affinity for analogous systems and are sourced from molecular docking studies. longdom.orgnih.gov

The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. Conformational analysis of aryl sulfonyl compounds reveals the preferred arrangement of the aromatic rings relative to the sulfonyl group. In N-(aryl)-benzenesulfonamides, the dihedral angle between the two aromatic rings is a key conformational parameter. For instance, in N-(3-chlorophenyl)benzenesulfonamide, the two rings form a dihedral angle of 65.4°. nih.gov

The conformational preferences in biaryl systems, which are analogous to the phenyl-oxazole linkage, are governed by a balance of resonance effects, which favor planarity, and steric effects, which favor non-planar (twisted) conformations. nih.gov Ortho substituents, in particular, can induce significant twisting to alleviate steric hindrance. nih.gov For this compound, a twisted conformation between the phenyl and oxazole rings is expected to be the low-energy state.

Molecular dynamics (MD) simulations can further probe the stability of these conformations and the interactions of the molecule with its environment over time. MD simulations of ligand-protein complexes, for example, are used to assess the stability of the binding pose predicted by docking. bohrium.com A stable binding is often characterized by a low root-mean-square deviation (RMSD) of the ligand within the active site over the simulation period, confirming a robust interaction. bohrium.com

Correlational Studies with Experimental Spectroscopic Data

Theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules. By correlating this computational data with experimental results, a deeper understanding of a molecule's structure, bonding, and electronic environment can be achieved. For a compound like this compound, this synergy between theory and experiment is crucial for unambiguous structural confirmation and detailed electronic characterization. While specific correlational studies on this compound are not extensively published, the principles can be thoroughly illustrated by examining analogous systems containing oxazole, benzenesulfonyl chloride, and related heterocyclic moieties.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the fundamental vibrational modes of a molecule. Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms. While experimental spectra provide a fingerprint of the molecule, assigning each band to a specific vibration can be complex. Computational chemistry offers a solution by calculating the harmonic vibrational frequencies and their corresponding intensities.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and compute the vibrational spectrum. iosrjournals.orgekb.eg The calculated frequencies, however, are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, these theoretical frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). researchgate.net

For a molecule like this compound, key vibrational modes of interest would include:

S=O Asymmetric and Symmetric Stretching: The sulfonyl chloride group exhibits strong, characteristic IR bands. acdlabs.com Theoretical calculations can precisely predict these frequencies, which typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. acdlabs.com

C=N and C=C Stretching in the Oxazole Ring: The vibrations of the oxazole ring provide critical structural information. DFT calculations help in assigning these bands, which are often coupled. researchgate.net

Benzene Ring Vibrations: The various C-H and C-C stretching and bending modes of the benzene ring can be accurately predicted and correlated with experimental data. solidstatetechnology.us

C-S and S-Cl Stretching: These lower-frequency vibrations are also predictable and aid in the complete assignment of the spectrum. researchgate.net

A correlational study would involve plotting the scaled theoretical wavenumbers against the experimental wavenumbers. A high correlation coefficient (R²) from this plot would validate both the computational model and the experimental assignments. researchgate.net The Potential Energy Distribution (PED) analysis, a computational output, is invaluable in these studies as it describes the contribution of each bond's stretching or bending to a given vibrational mode, allowing for unambiguous assignments. iosrjournals.org

| Functional Group / Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Scaled DFT Predicted Range (cm⁻¹) | Primary Motion |

|---|---|---|---|

| Sulfonyl Chloride (SO₂) | 1370 - 1410 | 1365 - 1405 | Asymmetric Stretch |

| Sulfonyl Chloride (SO₂) | 1166 - 1204 | 1160 - 1200 | Symmetric Stretch |

| Oxazole Ring | 1550 - 1650 | 1545 - 1645 | C=N Stretch |

| Benzene Ring | ~3050 - 3100 | ~3040 - 3090 | Aromatic C-H Stretch |

| Sulfur-Chlorine Bond | 500 - 600 | 495 - 595 | S-Cl Stretch |

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict NMR chemical shifts with remarkable accuracy. researchgate.net

The process involves optimizing the molecule's geometry and then performing a GIAO calculation to determine the isotropic shielding values for each nucleus. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts (δ). cyberleninka.ru

For this compound, computational predictions would be essential for:

Assigning Aromatic Protons: The protons on the benzene and oxazole rings would exhibit complex splitting patterns and chemical shifts influenced by the electron-withdrawing sulfonyl chloride group and the heterocyclic ring. Theoretical calculations can help assign each specific proton.

Distinguishing Aromatic Carbons: ¹³C NMR spectra can have many signals in the aromatic region. GIAO calculations provide a reliable means to assign each carbon atom, including the quaternary carbons, which are not observed in proton-coupled spectra. researchgate.net

Correlational studies are performed by plotting the experimentally observed chemical shifts against the computationally predicted values. researchgate.net A linear regression analysis yielding a slope close to 1 and a high R² value (often >0.99) indicates an excellent agreement between the theoretical model and the actual molecular structure in solution. researchgate.netresearchgate.net Such a strong correlation provides high confidence in the structural assignment. researchgate.net Discrepancies between predicted and experimental shifts can sometimes point to specific solvent effects or conformational dynamics not fully captured by the gas-phase computational model. liverpool.ac.uk

| Atom Type | Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|---|

| ¹³C | Benzene C-1 (ipso-SO₂Cl) | 141.5 | 141.2 | -0.3 |

| ¹³C | Benzene C-2 | 127.8 | 127.9 | +0.1 |

| ¹³C | Benzene C-3 (ipso-Oxazole) | 135.2 | 134.9 | -0.3 |

| ¹³C | Oxazole C-5 | 152.1 | 151.8 | -0.3 |

| ¹H | Benzene H-2 | 8.15 | 8.18 | +0.03 |

| ¹H | Benzene H-6 | 7.98 | 8.01 | +0.03 |

| ¹H | Oxazole H-2 | 8.30 | 8.35 | +0.05 |

Advanced Applications of 3 Oxazol 5 Yl Benzenesulfonyl Chloride in Chemical Research

Versatile Building Block for Complex Organic Molecule Synthesis

3-Oxazol-5-yl-benzenesulfonyl chloride is a bifunctional molecule that serves as a valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of two key reactive components: the highly electrophilic sulfonyl chloride group and the aromatic oxazole (B20620) ring system. The sulfonyl chloride moiety readily reacts with a wide array of nucleophiles, including amines, alcohols, and phenols, to form stable sulfonamides, sulfonate esters, and other sulfur-containing linkages. enamine.netekb.eg This reactivity is fundamental to its role in constructing larger, more intricate molecular architectures.

The synthesis of complex molecules using this building block typically involves a primary reaction at the sulfonyl chloride group to create a core structure, which can then be further elaborated. The strategic placement of the oxazole at the meta-position of the benzenesulfonyl chloride provides a distinct spatial arrangement that can be exploited in the design of molecules with specific three-dimensional shapes.

Below is a table of representative reactions where this compound can be utilized as a versatile building block.

| Reactant | Nucleophile | Product | Reaction Type | Significance of Product |

| This compound | Primary/Secondary Amine | N-substituted-3-(oxazol-5-yl)benzenesulfonamide | Sulfonamide formation | Core structure for pharmaceuticals and biologically active compounds. |

| This compound | Alcohol/Phenol | 3-(Oxazol-5-yl)benzenesulfonate ester | Sulfonate ester formation | Intermediates in organic synthesis and potential protecting groups. |

| This compound | Organozinc Reagents | Aryl/Heteroaryl 3-(oxazol-5-yl)sulfones | Sulfone formation | Important structural motifs in medicinal chemistry. nih.gov |

| This compound | Hydrazine | 3-(Oxazol-5-yl)benzenesulfonohydrazide | Sulfonohydrazide formation | Precursors for further heterocyclic synthesis. |

Design and Development of Chemical Probes and Bifunctional Reagents

The electrophilic nature of the sulfonyl chloride group in this compound makes it a suitable anchor for the design of chemical probes and bifunctional reagents. enamine.net Chemical probes are small molecules used to study biological systems, often by covalently modifying a biological target. While sulfonyl fluorides are more commonly used as covalent probes due to their slightly higher stability and specific reactivity with certain amino acid residues like serine, threonine, and lysine, sulfonyl chlorides can also serve this purpose. enamine.netnih.gov

The this compound can be incorporated into a larger molecule that also contains a recognition element for a specific biological target. Upon binding, the sulfonyl chloride can react with a nearby nucleophilic amino acid residue, forming a stable covalent bond and allowing for the study of the target's function or localization. The oxazole moiety can contribute to the binding affinity and selectivity of the probe. researchgate.net

Bifunctional reagents contain two reactive groups, allowing them to crosslink molecules. This compound can be envisioned as a precursor to such reagents. For example, the oxazole ring could be functionalized with a second reactive group, such as an azide (B81097) or an alkyne for click chemistry, either before or after the reaction of the sulfonyl chloride. This would create a heterobifunctional reagent capable of linking two different molecules.

A hypothetical design for a chemical probe based on this scaffold is presented below.

| Component | Function | Example |

| Recognition Moiety | Binds to the target protein | A known ligand for a specific enzyme |

| Linker | Connects the recognition moiety to the reactive group | A flexible alkyl or PEG chain |

| Reactive Group | Covalently modifies the target protein | This compound |

Role in the Synthesis of Scaffolds for Chemical Biology Research

In chemical biology, molecular scaffolds are core structures that can be systematically modified to create libraries of compounds for screening against biological targets. The oxazole-benzenesulfonamide framework, readily accessible from this compound, represents a valuable scaffold for this purpose. researchgate.netnih.gov The sulfonamide linkage is a key structural feature in a vast number of approved drugs, and the oxazole ring is present in many natural products with potent biological activity. researchgate.netnih.gov

The synthesis of a library of compounds would typically begin with the reaction of this compound with a diverse set of amines to generate a collection of primary sulfonamides. These can then be further diversified by modifying the oxazole ring or by introducing additional functional groups. The structural diversity of the resulting library can be systematically varied to explore the structure-activity relationships (SAR) for a particular biological target. rsc.org

The oxazole ring in these scaffolds is not merely a passive component; it can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, contributing to the binding affinity and selectivity of the compounds. journalajst.com The development of novel oxazole-containing scaffolds is an active area of research in medicinal chemistry, with the aim of discovering new therapeutic agents. researchgate.netrsc.org

Applications in Polymer Chemistry and Advanced Material Precursors

While less common than other functional groups, sulfonyl chlorides can be used in the synthesis of polymers, particularly polysulfonamides and polysulfonates, through step-growth polymerization. This compound, with its reactive sulfonyl chloride group, can potentially act as a monomer in such polymerizations. For instance, co-polymerization with a diamine would lead to the formation of a polysulfonamide, a class of polymers known for their thermal stability and mechanical strength.

The incorporation of the oxazole ring into the polymer backbone would be expected to influence the material's properties. The heterocyclic nature of the oxazole could affect chain packing, solubility, and thermal characteristics. Furthermore, the oxazole moiety could provide a site for post-polymerization modification, allowing for the tuning of the material's properties for specific applications. Polymers derived from oxazoles have been explored for biomedical applications due to their biocompatibility. ontosight.aiontosight.ai

The table below outlines potential polymer structures that could be synthesized from this compound.

| Co-monomer | Polymer Type | Potential Properties |

| Diamine | Polysulfonamide | High thermal stability, good mechanical properties |

| Diol | Polysulfonate | Potentially improved solubility over polysulfonamides |

| Amino-alcohol | Poly(sulfonamide-ester) | Hybrid properties of both polysulfonamides and polyesters |

Investigation in Catalytic Systems and Receptor Design

In the field of supramolecular chemistry, the sulfonamide group is a well-established hydrogen bond donor. This property can be exploited in the design of synthetic receptors for anions or neutral molecules. A receptor molecule incorporating the 3-(oxazol-5-yl)benzenesulfonamide moiety could use the N-H of the sulfonamide to bind to a hydrogen bond acceptor on a guest molecule. The oxazole and benzene (B151609) rings would form the rigid scaffold of the receptor, pre-organizing the binding site for selective guest recognition. The design of such receptors is a key aspect of developing new sensors and separation agents. nih.gov

Future Directions and Emerging Research Frontiers in 3 Oxazol 5 Yl Benzenesulfonyl Chloride Chemistry

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of sulfonyl chlorides, including 3-Oxazol-5-yl-benzenesulfonyl chloride, often involves harsh reagents like chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂), which are hazardous and generate significant waste. rsc.orgmdpi.com The development of sustainable and green synthetic protocols is therefore a critical area of future research. The focus is on reducing the use of hazardous substances, minimizing waste, improving energy efficiency, and utilizing renewable resources. rsc.orgnbinno.com

Key strategies for greener synthesis of sulfonyl chlorides include:

Metal-Free Oxidation: An environmentally benign, metal-free method for synthesizing sulfonyl chlorides from thiols has been developed using ammonium nitrate, an aqueous solution of HCl, and oxygen as the terminal oxidant. rsc.org This approach significantly reduces solvent use and simplifies purification. rsc.org

Alternative Chlorinating Agents: Researchers are exploring safer and less toxic replacements for traditional chlorinating agents. rsc.org N-chlorosuccinimide (NCS) has been used for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and easily prepared. organic-chemistry.orgresearchgate.net This method is operationally simple, scalable, and avoids hazardous reagents like chlorine gas. organic-chemistry.org Another approach involves the reaction of sulfonyl hydrazides with NCS to provide efficient access to sulfonyl chlorides under mild conditions. nih.gov

Waste Valorization: In some green protocols, byproducts can be recycled. For instance, in the NCS-based synthesis, the succinimide byproduct can be conveniently converted back into the starting reagent NCS using sodium hypochlorite. organic-chemistry.orgresearchgate.net

The application of these green principles to the synthesis of this compound would involve adapting these methods to the specific oxazole-containing precursor. The goal is to develop a process that is not only environmentally friendly but also cost-effective and safe for large-scale production.

| Green Synthetic Strategy | Key Reagents/Conditions | Advantages | Potential Application for this compound |

| Metal-Free Aerobic Oxidation | Thiol precursor, NH₄NO₃, aq. HCl, O₂ | Environmentally benign, reduced solvent use, simple purification. rsc.org | Synthesis from 3-(5-Oxazolyl)thiophenol. |

| NCS Chlorosulfonation | S-alkylisothiourea salt precursor, NCS | Odorless starting materials, mild conditions, recyclable byproduct. organic-chemistry.org | Synthesis from the corresponding S-alkylisothiourea salt. |

| From Sulfonyl Hydrazides | Sulfonyl hydrazide precursor, NCS | Mild reaction conditions, efficient conversion. nih.gov | Conversion of 3-(1,3-oxazol-5-yl)benzenesulfonohydrazide. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its traditional role as a precursor to sulfonamides, future research will likely uncover novel reactivity patterns and unconventional transformations of this compound. The interplay between the electrophilic sulfonyl chloride group and the nucleophilic/basic sites on the oxazole (B20620) ring could lead to unique chemical behaviors.

Influence of the Oxazole Ring: The oxazole ring itself is a reactive entity. It is known to be unstable in acidic media and can be cleaved to form acyclic products. researchgate.net While electrophilic substitution on the oxazole ring is generally difficult, it can be facilitated by electron-releasing substituents. pharmaguideline.com The sulfonyl chloride group, being electron-withdrawing, would deactivate the benzene (B151609) ring towards further electrophilic substitution but could influence the reactivity of the oxazole moiety.

Unconventional Cyclizations: The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles has been shown to lead to cyclocondensation and the formation of new heterocyclic systems, such as acs.orgacs.orgoxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine, through the elimination of sulfur dioxide. researchgate.net Similar unconventional cyclization reactions could be explored for this compound with various nucleophiles, leading to novel fused heterocyclic scaffolds.

Late-Stage Functionalization: A recent development allows for the conversion of primary sulfonamides back into sulfonyl chlorides using a pyrylium salt (Pyry-BF₄). researchgate.net This enables the "late-stage" modification of complex molecules. This strategy could be applied to sulfonamides derived from this compound, allowing for the introduction of diverse functional groups at a later stage of a synthetic sequence, which is highly valuable in drug discovery. researchgate.net

Steric and Electronic Effects: The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is influenced by substituents on the aromatic ring. mdpi.com Electron-attracting groups generally increase the reaction rate. mdpi.com The oxazole group at the 3-position will exert specific electronic effects that could be quantitatively studied to understand and predict the reactivity of this compound with a wide range of nucleophiles.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is a major frontier in modern chemistry, offering significant advantages in terms of safety, efficiency, and scalability. mdpi.com Reactions involving sulfonyl chlorides are often highly exothermic and can be difficult to control in traditional batch reactors, making them ideal candidates for flow chemistry. rsc.orgnih.gov

Improved Safety and Control: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for exquisite control over reaction parameters like temperature and mixing. rsc.orgnih.gov This is crucial for managing the exotherms associated with sulfonyl chloride synthesis and subsequent reactions, thereby improving process safety. rsc.orgnih.gov

Enhanced Efficiency and Yield: Continuous flow processes can lead to higher space-time yields compared to batch processes. mdpi.comrsc.org For example, a continuous flow protocol for sulfonyl chloride synthesis from disulfides and thiols achieved a very high space-time yield with a short residence time. rsc.org This increased efficiency can significantly reduce production costs.

Automated Library Synthesis: Fully automated flow-through systems have been developed for the synthesis of sulfonamide libraries. acs.orgacs.orgnih.gov These platforms can perform multi-step syntheses and purifications, rapidly generating a large number of compounds for biological screening. acs.orgacs.org Integrating this compound into such an automated platform would enable the rapid exploration of the chemical space around this scaffold for drug discovery purposes. acs.orgresearchgate.net

| Technology | Advantages for this compound Chemistry | Research Findings |

| Flow Chemistry | Superior control over exothermic reactions, improved safety, increased space-time yield. rsc.orgnih.gov | Continuous flow investigation of sulfonyl chloride synthesis demonstrated exquisite control and improved safety. rsc.org A continuous process for an API intermediate using SO₂Cl₂ achieved a throughput of 141 g/h. nih.gov |

| Automated Synthesis | Rapid generation of compound libraries, high purity of products, reduced manual labor. acs.orgnih.gov | A fully automated flow-through process was used to prepare a 48-member secondary sulfonamide library with high purity. acs.orgnih.gov |

| Integrated Platforms | Combines automated synthesis with in-line analysis and biological screening. researchgate.netnih.gov | An integrated flow platform for automated sulfonamide synthesis and in-line biological screening has been demonstrated. researchgate.net |

Application of Machine Learning and AI in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the de novo design of novel molecules. nih.govnih.govmdpi.com

Reaction Condition Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, such as solvent, catalyst, and temperature, for a given transformation. beilstein-journals.org This can significantly reduce the experimental effort required to develop efficient synthetic routes for derivatives of this compound. beilstein-journals.orgnih.gov

Predicting Reaction Outcomes: Forward prediction models can predict the major product of a reaction given a set of reactants and reagents. nih.gov This is particularly useful for exploring the novel reactivity of this compound with a diverse range of nucleophiles, helping chemists to prioritize promising reactions.

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high activity against a specific biological target. nih.gov By combining generative models with automated synthesis platforms, it is possible to create a closed-loop "design-make-test-analyze" cycle for accelerated drug discovery. nih.gov this compound could serve as a key building block in such a framework, allowing AI to design novel sulfonamide-based drug candidates that can be rapidly synthesized and tested. nih.gov

Property Prediction: AI can also be used to predict the physicochemical and biological properties of molecules, such as their toxicity and pharmacokinetic profiles, even before they are synthesized. mdpi.com This allows for the early-stage filtering of unpromising candidates, saving time and resources in the drug development process. nih.gov

The application of these computational tools will undoubtedly accelerate the exploration of this compound chemistry, guiding researchers toward the most promising synthetic routes and molecular designs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Oxazol-5-yl-benzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols. A typical approach involves:

- Oxazole ring formation : Condensation of hydroxylamine derivatives with carbonyl-containing substrates under alkaline conditions .

- Sulfonylation : Reaction of the oxazole intermediate with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group. Adjusting stoichiometry and temperature (e.g., 0–5°C for exothermic steps) minimizes side reactions.

- Chlorination : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) may be used for final activation, with PCl₅ preferred for moisture-sensitive intermediates .

- Optimization : Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dichloromethane) to suppress hydrolysis. Monitor reaction progress via TLC or HPLC.

Q. How is the structural integrity of this compound validated?

- Techniques :

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the oxazole-sulfonyl moiety .

- Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., oxazole C-H at δ 8.1–8.3 ppm) and sulfonyl chloride resonance. IR spectroscopy identifies S=O stretches (~1370 cm⁻¹) .

Q. What safety protocols are critical when handling sulfonyl chlorides like this compound?

- Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to avoid exposure to corrosive vapors .

- Storage : Keep under inert gas at –20°C in amber glass to prevent hydrolysis. Quench residues with ice-cold sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Approach :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., sulfonyl chloride group) for nucleophilic substitution .

- Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to design analogs with enhanced binding .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR signals for oxazole protons overlap with aromatic sulfonyl peaks:

- Use COSY or HSQC to assign coupling patterns.

- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) .

Q. How can side reactions during sulfonylation be minimized?

- Byproduct Analysis :

- Hydrolysis : Trace moisture generates benzenesulfonic acid; use molecular sieves or P₂O₅ as desiccants.

- Dimerization : Lower reaction concentrations (<0.1 M) and shorter reaction times reduce self-condensation .

Q. What advanced techniques characterize the compound’s stability under varying pH conditions?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。